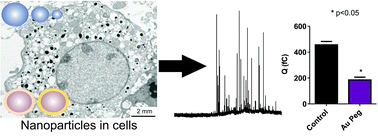Examining changes in cellular communication in neuroendocrine cells after noble metal nanoparticle exposure†
Analyst Pub Date: 2012-02-09 DOI: 10.1039/C2AN00034B
Abstract
As


Recommended Literature
- [1] Ligands derived from C-aryl substituted derivatives of cyclen: formation of kinetically unstable complexes with lanthanide(III) ions
- [2] The Faraday Society. Minutes of the 38th Annual General Meeting
- [3] Inside back cover
- [4] Effects of all-trans retinoic acid, retinol, and β-carotene on murine macrophage activity†
- [5] On the use of mixtures of organotin species for catalytic enantioselective ketone allylation—a detective story†
- [6] Effect of secondary relaxation transitions on photo-induced anisotropy in glassy azobenzene-functionalized polymers
- [7] How one-photon can induce water splitting into hydrogen peroxide and hydrogen by aluminum porphyrins. Rationale of the thermodynamics†
- [8] Ultralong room-temperature phosphorescence remarkably weakened by halogenation-induced molecular packing in hexaphenylmelamine derivatives†
- [9] Ultrathin single crystal ZnS nanowires
- [10] Inside back cover

Journal Name:Analyst
Research Products
-
CAS no.: 134807-28-6
-
CAS no.: 129212-21-1
-
CAS no.: 1733-55-7









